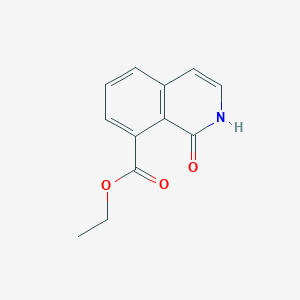

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate

Description

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a heterocyclic compound featuring a fused bicyclic isoquinoline core with a ketone group at position 1 and an ester moiety at position 6. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name |

ethyl 1-oxo-2H-isoquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-3-4-8-6-7-13-11(14)10(8)9/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZGJNGLTAJFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents . For example, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline derivatives . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Addition: The compound reacts with nucleophiles such as organolithium and alcoholates to form 1,2-disubstituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, sodium methoxide, and organolithium compounds . The reactions are typically carried out in dry solvents like methanol or dichloromethane, under controlled temperatures to ensure the stability of the intermediates .

Major Products Formed

The major products formed from these reactions include 1,2-disubstituted 1,2-dihydroisoquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules.

Biological Studies: It is used in the study of enzyme interactions and molecular binding.

Industrial Applications: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target . The exact pathways involved in its mechanism of action are still under investigation, but it is known to interact with various biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate | Ethyl 4-chloro-8-nitroquinoline-3-carboxylate |

|---|---|---|

| Core Structure | 1,2-Dihydroisoquinoline | Quinoline |

| Functional Groups | Oxo (C1), Ester (C8) | Nitro (C8), Chloro (C4), Ester (C3) |

| Electron Effects | Oxo (electron-withdrawing), Ester (moderate) | Nitro (strong electron-withdrawing), Chloro (weak electron-withdrawing) |

| Potential Reactivity | Ketone-mediated hydrogen bonding; ester hydrolysis | Nitro-group redox activity; halogen substitution |

| Hypothesized Applications | Pharmaceutical intermediates (e.g., kinase inhibitors) | Agrochemicals (e.g., herbicides or fungicides) |

Implications of Structural Differences

- Reactivity: The nitro group in the quinoline analog may enhance electrophilicity at position 8, favoring nucleophilic substitution reactions, whereas the oxo group in the target compound could facilitate hydrogen bonding or participate in keto-enol tautomerism.

- Biological Activity: Chloro and nitro substituents are common in agrochemicals due to their bioactivity and stability, while the dihydroisoquinoline framework is prevalent in pharmaceuticals targeting neurological or metabolic pathways.

- Solubility and Stability: The dihydroisoquinoline’s reduced aromaticity might increase solubility in polar solvents compared to the fully aromatic quinoline analog.

Research Findings and Limitations

While detailed comparative studies on these compounds are scarce, structural analysis suggests divergent applications. For example:

- This compound: Its oxo group could enhance binding to biological targets (e.g., enzymes), as seen in related isoquinoline derivatives used as kinase inhibitors.

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro and chloro groups align with agrochemical design principles, where such substituents improve pesticidal activity and environmental persistence .

Limitations :

- No quantitative data (e.g., solubility, toxicity) are available in the provided evidence, necessitating further experimental validation.

- The safety profile of the quinoline analog remains unclear due to missing hazard classifications in its SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.